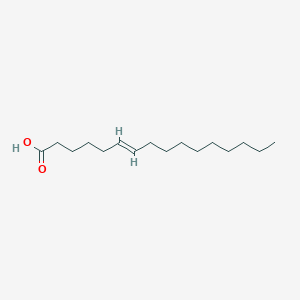
trans-6-Hexadecenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-6-Hexadecenoic acid: is a monounsaturated fatty acid with a unique double bond at the 6th carbon from the carboxyl end. It is found in various marine organisms, including the ocean sunfish (Mola mola) and the Atlantic leatherback turtle (Dermochelys coriacea) . This compound is of interest due to its distinctive structure and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-6-Hexadecenoic acid typically involves the desaturation of hexadecanoic acid (palmitic acid) using specific desaturase enzymes . The process can be carried out in vitro using chemical catalysts or in vivo through metabolic pathways in marine organisms.
Industrial Production Methods: Industrial production of this compound is less common due to its specific occurrence in marine organisms. extraction from natural sources, such as marine animals, is a viable method. The extraction involves lipid extraction followed by purification using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-6-Hexadecenoic acid can undergo oxidation to form various oxo-derivatives.
Reduction: The double bond can be reduced to form hexadecanoic acid.
Substitution: The carboxyl group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Alcohols and amines in the presence of acid or base catalysts.
Major Products Formed:
Oxidation: Oxo-hexadecenoic acids.
Reduction: Hexadecanoic acid.
Substitution: Esters and amides of hexadecenoic acid.
Applications De Recherche Scientifique
Chemistry: trans-6-Hexadecenoic acid is used as a model compound to study the behavior of monounsaturated fatty acids in various chemical reactions .
Biology: In biological research, it is studied for its role in the lipid metabolism of marine organisms and its potential effects on human health .
Medicine: Research is ongoing to explore its potential therapeutic applications, including its antimicrobial properties and its role in modulating lipid profiles in humans .
Industry: In the industrial sector, this compound is used in the formulation of specialized lipid-based products, including cosmetics and nutritional supplements .
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Palmitoleic acid (cis-9-Hexadecenoic acid): Another monounsaturated fatty acid with a double bond at the 9th carbon.
Sapienic acid (cis-6-Hexadecenoic acid): A positional isomer with a cis configuration at the 6th carbon.
Uniqueness: trans-6-Hexadecenoic acid is unique due to its trans configuration and specific occurrence in marine organisms . This distinguishes it from other similar fatty acids that are more commonly found in terrestrial organisms and have different biological activities.
Propriétés
Numéro CAS |
28290-76-8 |
|---|---|
Formule moléculaire |
C16H30O2 |
Poids moléculaire |
254.41 g/mol |
Nom IUPAC |
(E)-hexadec-6-enoic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h10-11H,2-9,12-15H2,1H3,(H,17,18)/b11-10+ |
Clé InChI |
NNNVXFKZMRGJPM-ZHACJKMWSA-N |
SMILES isomérique |
CCCCCCCCC/C=C/CCCCC(=O)O |
SMILES canonique |
CCCCCCCCCC=CCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


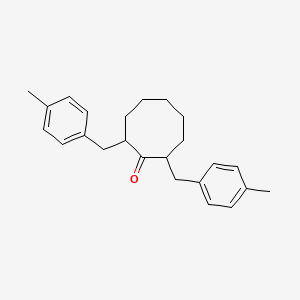

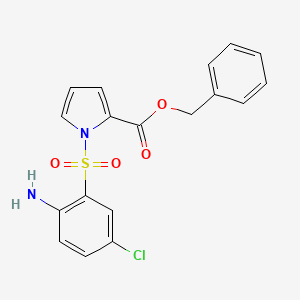
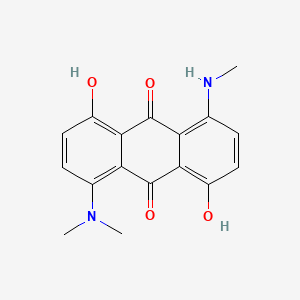
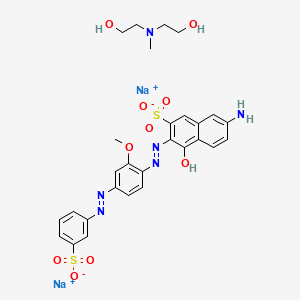


![3,3-dioxo-2-oxa-3λ6-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonic acid](/img/structure/B12728532.png)
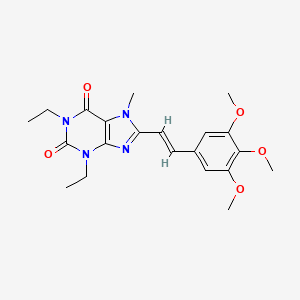
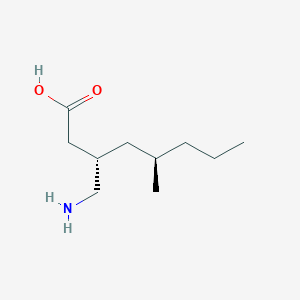

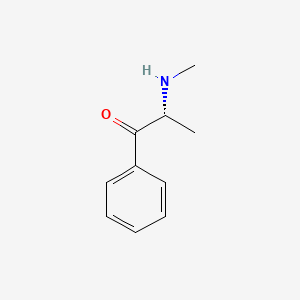
![2-[[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl][2-(acetyloxy)ethyl]amino]ethyl chloroacetate](/img/structure/B12728551.png)

